1-[(2,3-Dichloropropyl)sulfonyl]decane
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Overview
Description
1-(2,3-DICHLOROPROPANESULFONYL)DECANE is an organic compound that belongs to the class of organosulfonic acids. These compounds contain the sulfonic acid group, which has the general structure RS(=O)2OH (R is not a hydrogen atom). This compound is characterized by the presence of two chlorine atoms attached to a propane sulfonyl group, which is further attached to a decane chain. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2,3-DICHLOROPROPANESULFONYL)DECANE involves several steps. One common method includes the reaction of 2,3-dichloropropane with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
1-(2,3-DICHLOROPROPANESULFONYL)DECANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-DICHLOROPROPANESULFONYL)DECANE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonic acid groups on biological molecules.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals due to its sulfonic acid group.
Mechanism of Action
The mechanism by which 1-(2,3-DICHLOROPROPANESULFONYL)DECANE exerts its effects involves the interaction of its sulfonic acid group with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. The molecular pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
1-(2,3-DICHLOROPROPANESULFONYL)DECANE can be compared with other similar compounds such as:
Decane-1-sulfonic acid: Similar in structure but lacks the chlorine atoms, leading to different reactivity and applications.
1-(2,3-Dichloropropyl)sulfonic acid: Similar sulfonic acid group but with a shorter alkyl chain, affecting its physical and chemical properties.
2,3-Dichloropropane: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
The uniqueness of 1-(2,3-DICHLOROPROPANESULFONYL)DECANE lies in its combination of a long alkyl chain and the presence of both chlorine atoms and a sulfonic acid group, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C13H26Cl2O2S |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-(2,3-dichloropropylsulfonyl)decane |
InChI |
InChI=1S/C13H26Cl2O2S/c1-2-3-4-5-6-7-8-9-10-18(16,17)12-13(15)11-14/h13H,2-12H2,1H3 |
InChI Key |
XVBBBSONUNGAII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CC(CCl)Cl |
Origin of Product |
United States |
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